![molecular formula C15H14FNOS B2530394 2-(benzylthio)-N-(2-fluorophenyl)acetamide CAS No. 599159-23-6](/img/structure/B2530394.png)
2-(benzylthio)-N-(2-fluorophenyl)acetamide
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Description
Synthesis Analysis
The synthesis of acetamide derivatives often involves the reaction of an appropriate amine with an acylating agent. For instance, N-(2-hydroxyphenyl)acetamide was synthesized via the reaction with chlorotrimethylsilane . Similarly, various 2-(1,2-benzisothiazol-3-yloxy)-N-(1-aryl-3-cyanopyrazol-5-yl)-acet
Scientific Research Applications
Radioligands for Peripheral Benzodiazepine Receptors
"2-(benzylthio)-N-(2-fluorophenyl)acetamide" and its derivatives have been evaluated as potent radioligands for peripheral benzodiazepine receptors (PBR). For instance, N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide and its variant were synthesized for this purpose. These compounds showed high radioactivity in areas of the rat brain with dense PBR presence, such as the olfactory bulb, indicating their potential application in neuroimaging and the study of neurological disorders (Zhang et al., 2003).
Neurochemical Substrate Modulation
In neuropharmacology, related compounds like 2-[(Diphenylmethyl) sulfinyl]acetamide (modafinil) have been studied for their impact on neurotransmitter transporters, such as dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This research is significant for understanding the mechanism of action of drugs used in treating conditions like narcolepsy and other neuropsychiatric disorders (Madras et al., 2006).
Optical Properties of Metal Complexes
The compound has been used in the study of aryl-substituted benzothiazoles, which are effective fluorophores in scintillators. Cyclometallation in acetic acid medium, using compounds like 2-phenylbenzothiazole, modifies the optical properties of these complexes, indicating potential applications in material sciences and optics (Katlenok & Balashev, 2012).
Antitumor Properties
Derivatives of 2-(benzylthio)-N-(2-fluorophenyl)acetamide, such as 2-(4-aminophenyl)benzothiazoles, have shown potent antitumor properties in vitro and in vivo. These compounds induce and are metabolized by cytochrome P450 1A1, leading to active metabolites with potential clinical applications in cancer treatment (Bradshaw et al., 2002).
Sulfonamide Derivatives and Anticancer Activity
Sulfonamide derivatives of compounds like 2-chloro-N-(4-sulfamoylphenyl)acetamides have been synthesized and screened for anticancer activity, highlighting the versatility of these compounds in developing novel therapeutic agents (Ghorab et al., 2015).
properties
IUPAC Name |
2-benzylsulfanyl-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNOS/c16-13-8-4-5-9-14(13)17-15(18)11-19-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXLDPZWGJMXDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-N-(2-fluorophenyl)acetamide |
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